molecular formula C15H11F3N2O3 B10966999 3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid

3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid

Cat. No.: B10966999
M. Wt: 324.25 g/mol
InChI Key: JMNVJRNQPFAFEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes: The synthesis of 3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid involves several steps. One common approach is the Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this process, an aryl or vinyl boron compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent plays a crucial role in this coupling .

Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound.

Chemical Reactions Analysis

3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid can undergo various reactions:

Common reagents include boron-based compounds (e.g., boronic acids) and palladium catalysts.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may serve as a building block for drug development.

    Chemical Research: Researchers explore its reactivity and use it as a model compound.

    Industry: Its unique properties make it valuable for material science and other industrial applications.

Mechanism of Action

The precise mechanism by which 3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further research could explore related benzanilides and their distinct features.

Properties

Molecular Formula

C15H11F3N2O3

Molecular Weight

324.25 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)10-4-2-6-12(8-10)20-14(23)19-11-5-1-3-9(7-11)13(21)22/h1-8H,(H,21,22)(H2,19,20,23)

InChI Key

JMNVJRNQPFAFEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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